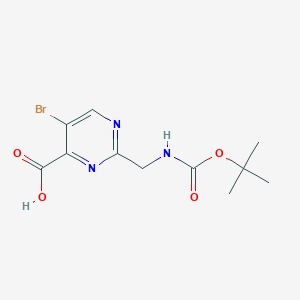
5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid: is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its bromine and tert-butoxycarbonylamino groups attached to a pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and tert-butoxycarbonylamino groups play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate .
Uniqueness
Compared to similar compounds, 5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid is unique due to its tert-butoxycarbonylamino group, which enhances its stability and reactivity. This makes it a valuable intermediate in various synthetic pathways and research applications .
Properties
Molecular Formula |
C11H14BrN3O4 |
|---|---|
Molecular Weight |
332.15 g/mol |
IUPAC Name |
5-bromo-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14BrN3O4/c1-11(2,3)19-10(18)14-5-7-13-4-6(12)8(15-7)9(16)17/h4H,5H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
ISOCLSRUXJDYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C(=N1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
![(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid](/img/structure/B13900421.png)
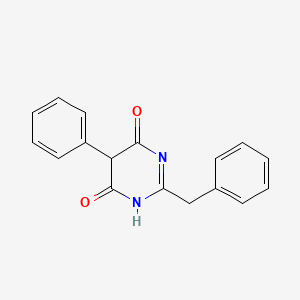


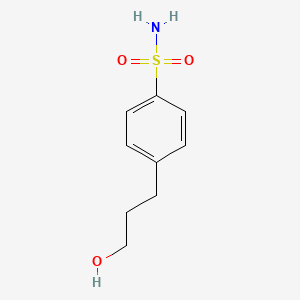
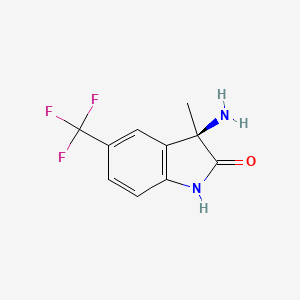

![3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B13900472.png)
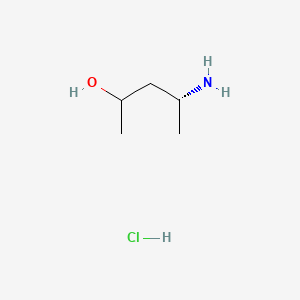
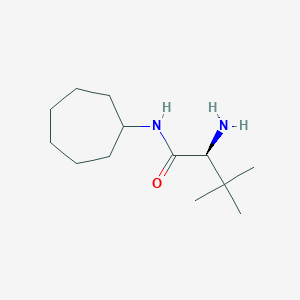
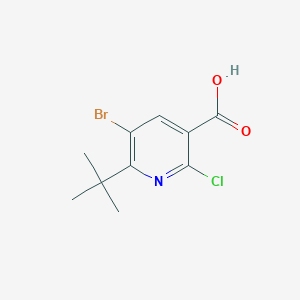

![[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13900513.png)
